molecular formula C9H16N2O B1467157 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol CAS No. 1564794-29-1

3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol

Cat. No. B1467157
CAS RN: 1564794-29-1
M. Wt: 168.24 g/mol
InChI Key: DMLIZPXTNHHEDL-UHFFFAOYSA-N
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Description

The compound “3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms . The tert-butyl group is a common alkyl substituent in organic chemistry .


Synthesis Analysis

While specific synthesis methods for “3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol” are not available, pyrazoles can generally be synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazines . The tert-butyl group could potentially be introduced through a substitution or addition reaction .


Molecular Structure Analysis

The molecular structure of “3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol” would likely consist of a pyrazole ring substituted with a tert-butyl group at the 3-position and an ethyl group at the 1-position . The exact structure would need to be confirmed through techniques such as X-ray crystallography .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of reactions, including N-alkylation, N-acylation, and reactions at the 3-position . The tert-butyl group is generally quite inert, but can undergo reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol” would depend on its exact structure. Pyrazoles are generally stable compounds, but the presence of the tert-butyl group could potentially make the compound more lipophilic .

Mechanism of Action

The mechanism of action would depend on the specific application of “3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol”. For example, many pyrazole derivatives exhibit biological activity by interacting with enzymes or receptors in the body .

Safety and Hazards

While specific safety data for “3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol” is not available, compounds containing a tert-butyl group can be flammable and may cause eye and skin irritation .

Future Directions

The future directions for research on “3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol” would likely depend on its potential applications. For example, if it exhibits biological activity, it could be further investigated as a potential therapeutic agent .

properties

IUPAC Name

5-tert-butyl-2-ethyl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-5-11-8(12)6-7(10-11)9(2,3)4/h6,10H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLIZPXTNHHEDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=C(N1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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